Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate
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Overview
Description
Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate is an organic compound that features a bromophenyl group attached to a hydroxy-oxoethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate typically involves the reaction of 4-bromobenzaldehyde with methyl carbamate under specific conditions. The reaction proceeds through a series of steps including nucleophilic addition, condensation, and cyclization. Common reagents used in this synthesis include bases such as sodium hydroxide and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the carbamate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate
- Methyl [2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]carbamate
- Methyl [2-(4-methylphenyl)-1-hydroxy-2-oxoethyl]carbamate
Uniqueness
Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific reactions such as bromination and nucleophilic substitution, making this compound valuable for various synthetic applications.
Properties
CAS No. |
88073-11-4 |
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Molecular Formula |
C10H10BrNO4 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
methyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate |
InChI |
InChI=1S/C10H10BrNO4/c1-16-10(15)12-9(14)8(13)6-2-4-7(11)5-3-6/h2-5,9,14H,1H3,(H,12,15) |
InChI Key |
WYOVVKDMKCONRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(=O)C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
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